![molecular formula C17H20ClN3O B2740207 N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide CAS No. 2411226-55-4](/img/structure/B2740207.png)
N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide
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Description
“N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide” is a chemical compound. It can be prepared by reacting benzylamine and chloroacetylchloride .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods includes reacting benzylamine and chloroacetylchloride . Another method involves reacting with corresponding arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (CCl)N (CC1=CC=CC=C1)C2=CC=CC=C2
. The InChI code for this compound is 1S/C15H14ClNO/c16-11-15 (18)17 (14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2
. Chemical Reactions Analysis
This compound can react with corresponding arylpiperazines to form 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.73 . It is a powder at room temperature . The melting point of this compound is between 75-76 degrees Celsius .Safety and Hazards
This compound is classified as dangerous according to the GHS05 and GHS07 pictograms . It has hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-11-17(22)20(12-14-6-2-1-3-7-14)13-15-10-16-8-4-5-9-21(16)19-15/h1-3,6-7,10H,4-5,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXLAZKFSPMJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN(CC3=CC=CC=C3)C(=O)CCl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide |
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